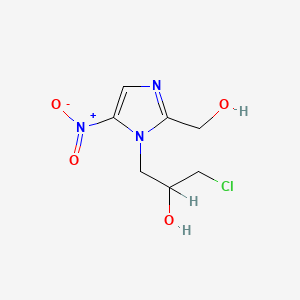

alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol

Übersicht

Beschreibung

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is a complex organic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiparasitic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable imidazole derivative, followed by nitration and subsequent hydroxymethylation. The reaction conditions often require the use of chlorinating agents such as N-chlorosuccinimide (NCS) and nitrating agents like nitric acid under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Alpha-(Carboxymethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol.

Reduction: Alpha-(Chloromethyl)-2-hydroxymethyl-5-aminoimidazole-1-ethanol.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has been investigated for its antimicrobial properties, particularly against various pathogens:

- Mycobacterium tuberculosis : Studies have shown that nitroimidazole derivatives can inhibit the growth of Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis infections .

- Clostridium difficile : The compound exhibits efficacy against Clostridium difficile, which is responsible for antibiotic-associated diarrhea and colitis .

Antiparasitic Activity

The compound's structure is conducive to antiparasitic applications. Nitroimidazoles are known for their effectiveness against protozoan infections, such as:

- Giardiasis : this compound may serve as a treatment option for giardiasis due to its ability to disrupt the metabolic processes of Giardia lamblia .

Cancer Therapy

Recent research highlights the potential of nitroimidazole compounds as radiosensitizers in cancer therapy:

- Tumor Microenvironment Targeting : The compound has shown promise in enhancing the effects of radiation therapy by targeting tumor-associated carbonic anhydrase isoforms, which are often overexpressed in cancer cells .

Clinical Trials

Research has been conducted to evaluate the pharmacokinetics and safety profile of this compound in patients with severe liver cirrhosis. The study found that the drug's metabolism was significantly altered in this population, indicating a need for dosage adjustments .

Microbiota Influence on Treatment Efficacy

A recent study explored how gut microbiota composition impacts the efficacy of immunotherapy in cancer patients. While not directly related to this compound, it underscores the importance of understanding microbial interactions when considering treatment options involving nitroimidazoles .

Wirkmechanismus

The mechanism of action of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol involves the interaction of its nitro group with cellular components. In biological systems, the nitro group can be reduced to reactive intermediates that cause damage to DNA and other critical biomolecules, leading to the death of microbial cells. This compound targets specific enzymes and pathways involved in the replication and repair of DNA, making it effective against certain pathogens .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Metronidazole: Another nitroimidazole with similar antimicrobial properties.

Tinidazole: Known for its use in treating protozoal infections.

Secnidazole: Used for its longer half-life and effectiveness against anaerobic bacteria.

Uniqueness

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other nitroimidazoles .

Biologische Aktivität

Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol, also known as Ornidazole-hydroxy, is a nitroimidazole derivative with significant biological activity. This compound is primarily noted for its potential in treating various protozoan infections and has been explored for its mechanisms of action, efficacy, and safety profiles. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 235.62 g/mol

- CAS Number : 62580-79-4

Nitroimidazole compounds, including this compound, exert their biological effects through the reduction of their nitro group, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in the disruption of DNA synthesis and function in target organisms. The primary mechanism involves:

- Reduction by Nitro-reductases : This process generates free radicals that damage DNA and cellular components.

- Covalent Binding : The reactive metabolites bind to nucleic acids and proteins, leading to cell death in protozoan pathogens .

Antimicrobial Efficacy

This compound has been shown to possess potent antimicrobial properties against various protozoan pathogens. Studies have demonstrated its effectiveness against:

- Trichomonas vaginalis : Exhibiting significant inhibitory concentrations (IC) comparable to established treatments like metronidazole.

- Leishmania spp. : The compound has shown promising results in reducing the growth of Leishmania promastigotes and intracellular amastigotes, indicating its potential for treating leishmaniasis .

Comparative Efficacy Table

| Pathogen | Compound | IC (µM) | Reference |

|---|---|---|---|

| Trichomonas vaginalis | Ornidazole-hydroxy | < 10 | |

| Leishmania braziliensis | Ornidazole-hydroxy | 15 | |

| Leishmania mexicana | Ornidazole-hydroxy | 20 |

Case Studies

- Trichomoniasis Treatment : A clinical study evaluated the efficacy of this compound in treating trichomoniasis. Patients exhibited a significant reduction in symptoms and pathogen load post-treatment, with minimal side effects reported compared to traditional therapies .

- Leishmaniasis Trials : In preclinical trials involving murine models infected with Leishmania spp., treatment with the compound resulted in a notable decrease in parasite load within the liver and spleen, suggesting effective systemic absorption and action against visceral leishmaniasis .

Safety Profile

Preliminary studies indicate that this compound has a favorable safety profile compared to other nitroimidazoles. Toxicological assessments revealed lower central nervous system (CNS) side effects at therapeutic doses compared to metronidazole, making it a potentially safer alternative for patients .

Eigenschaften

IUPAC Name |

1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O4/c8-1-5(13)3-10-6(4-12)9-2-7(10)11(14)15/h2,5,12-13H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPDFZLULOWRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CC(CCl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978157 | |

| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62580-79-4 | |

| Record name | alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.